molecular formula C20H16N4O2 B2411023 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide CAS No. 2034616-74-3

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide

Cat. No.: B2411023
CAS No.: 2034616-74-3
M. Wt: 344.374
InChI Key: LUGHRFOHSAKWNV-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a phenyl ring and a methoxynicotinamide moiety. This unique structure imparts significant pharmacological potential, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They have also been reported to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.

Biochemical Pathways

The inhibition of ergosterol biosynthesis is a common mechanism of action for antifungal agents . This suggests that the compound may interfere with the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane and cell death.

Pharmacokinetics

Similar compounds have been analyzed for their absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Result of Action

Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that the compound may have potential antifungal applications.

Chemical Reactions Analysis

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide can be compared with other imidazopyridine derivatives, such as 3-bromoimidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides . While these compounds share a common imidazopyridine core, their unique substituents and functional groups confer distinct biological activities and chemical properties. For example, 3-bromoimidazo[1,2-a]pyridines are known for their versatility in further chemical transformations, whereas N-(pyridin-2-yl)amides are recognized for their pharmacological relevance . The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse applications in scientific research.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-20-15(8-6-11-21-20)19(25)23-16-9-3-2-7-14(16)17-13-24-12-5-4-10-18(24)22-17/h2-13H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGHRFOHSAKWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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